

2-(Dimethoxymethyl)-1,8-naphthyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No.: B1356589

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **2-(Dimethoxymethyl)-1,8-naphthyridine**

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthetic methodologies related to **2-(Dimethoxymethyl)-1,8-naphthyridine**. The document is intended for researchers, scientists, and professionals in drug development who are interested in the 1,8-naphthyridine scaffold.

Introduction

2-(Dimethoxymethyl)-1,8-naphthyridine is a heterocyclic organic compound featuring a 1,8-naphthyridine core. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Derivatives of 1,8-naphthyridine are known to exhibit a wide range of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.^{[1][2][3]} The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a versatile synthetic handle for further functionalization. Understanding the chemical and physical properties of this specific derivative is crucial for its application in the synthesis of more complex molecules and for the exploration of its potential biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-(Dimethoxymethyl)-1,8-naphthyridine** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
IUPAC Name	2-(dimethoxymethyl)-1,8-naphthyridine	[4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[4][5]
Molecular Weight	204.22 g/mol	[4][5]
CAS Number	204452-90-4	[4][5][6]
Appearance	Solid (predicted)	
InChI	InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3	[4]
InChIKey	SVSHWQZULQIOEI-UHFFFAOYSA-N	[4]
SMILES	COC(C1=NC2=C(C=CC=N2)C=C1)OC	[4]

Spectroscopic Data

While specific experimental spectra for **2-(Dimethoxymethyl)-1,8-naphthyridine** are not widely published, the following tables provide predicted spectroscopic characteristics based on data from analogous 1,8-naphthyridine derivatives and compounds containing the dimethoxymethyl group.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Naphthyridine Aromatic Protons (H3-H7)	7.20 - 8.80	m
Acetal Proton (-CH(OCH ₃) ₂)	5.50 - 5.70	s

| Methoxy Protons (-OCH₃) | 3.40 - 3.60 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon	Predicted Chemical Shift (ppm)
Naphthyridine Aromatic Carbons (C2-C8a)	115.0 - 160.0
Acetal Carbon (-CH(OCH ₃) ₂)	100.0 - 105.0

| Methoxy Carbons (-OCH₃) | 53.0 - 56.0 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique	Expected m/z
Electrospray (ESI-MS)	[M+H] ⁺ : 205.0977

| High-Resolution (HRMS)| Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972 |

Experimental Protocols

Proposed Synthesis: Friedländer Annulation

A common method for synthesizing 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β -dicarbonyl compound or its equivalent.^[10] A plausible synthesis for **2-(Dimethoxymethyl)-1,8-naphthyridine** is outlined below.

Reaction Scheme:

- Reactants: 2-Aminonicotinaldehyde and 1,1,3,3-tetramethoxypropane.
- Catalyst: A base such as potassium hydroxide (KOH) or a Lewis acid.
- Solvent: Ethanol or another suitable polar solvent.

Detailed Protocol:

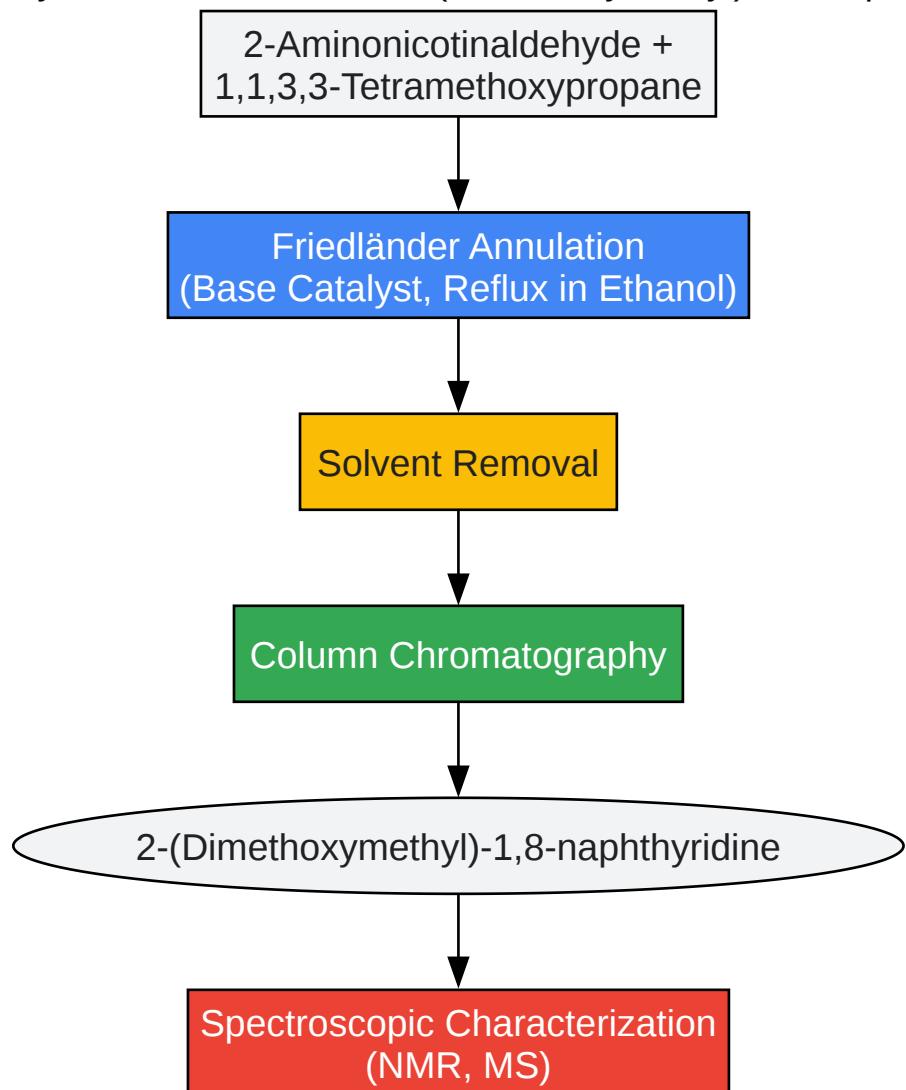
- To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.2 eq).
- Add a catalytic amount of potassium hydroxide (0.1 eq).
- Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-24 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired **2-(Dimethoxymethyl)-1,8-naphthyridine**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm) as an internal reference. [7]
- ^{13}C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Use the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52

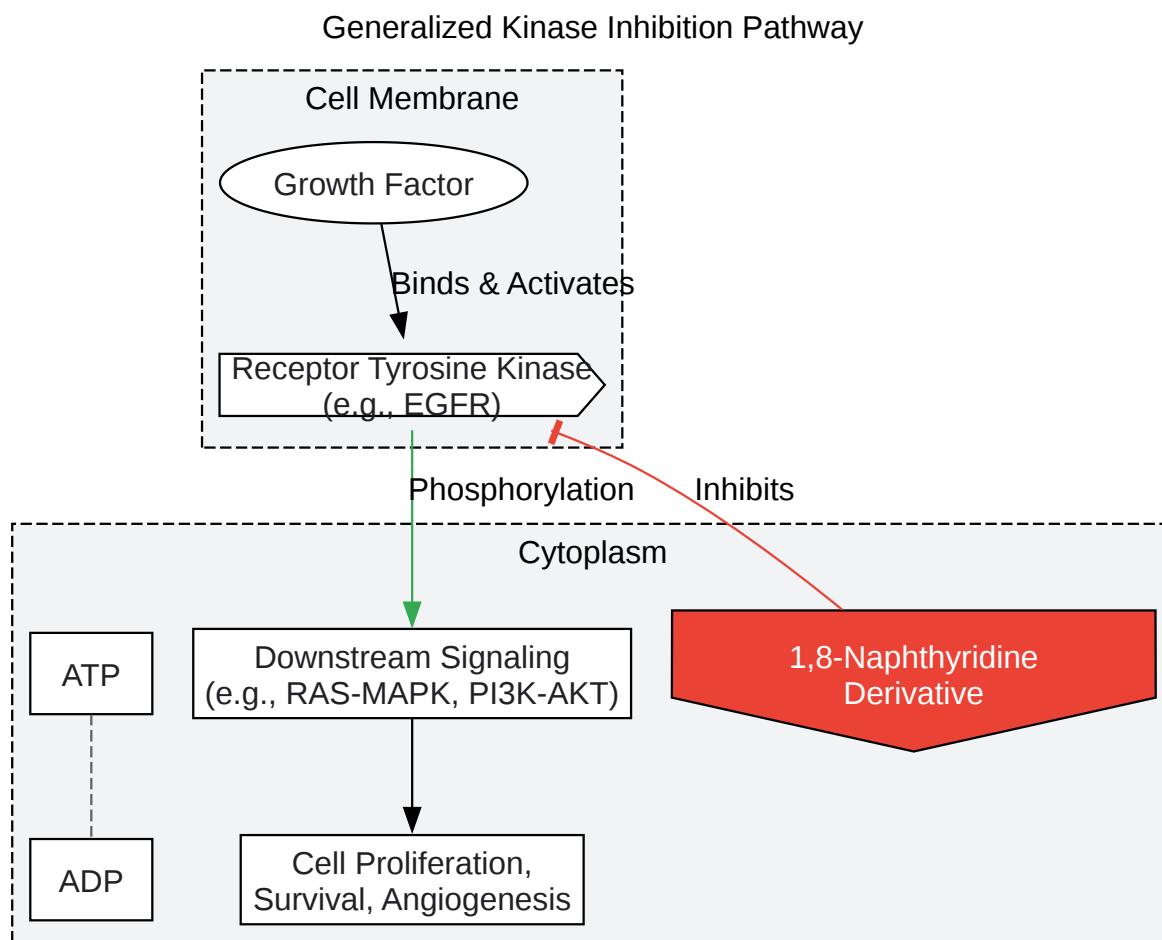
ppm) as an internal reference.


Mass Spectrometry:

- Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid ionization in positive ion mode.
- Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$.

Mandatory Visualizations

Synthesis Workflow


General Synthesis Workflow for 2-(Dimethoxymethyl)-1,8-naphthyridine

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow via Friedländer Annulation.

Potential Biological Signaling Pathway Involvement

1,8-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.^[2] The diagram below illustrates a generalized kinase inhibition pathway where such compounds might act.

[Click to download full resolution via product page](#)

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(Dimethoxymethyl)-1,8-naphthyridine** is classified with the following hazard statement:

- H302: Harmful if swallowed.[4]

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[\[4\]](#) This compound is intended for research use only.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Dimethoxymethyl)-1,8-naphthyridine | C11H12N2O2 | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(dimethoxymethyl)-1,8-naphthyridine - CAS:204452-90-4 - Abovchem [abovchem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. rsc.org [rsc.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. benchchem.com [benchchem.com]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [2-(Dimethoxymethyl)-1,8-naphthyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356589#2-dimethoxymethyl-1-8-naphthyridine-chemical-properties\]](https://www.benchchem.com/product/b1356589#2-dimethoxymethyl-1-8-naphthyridine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com